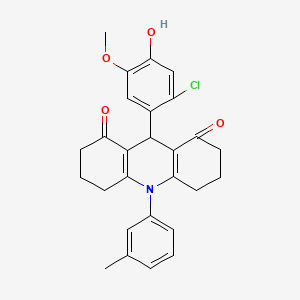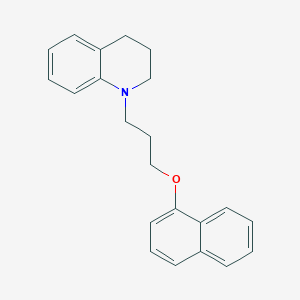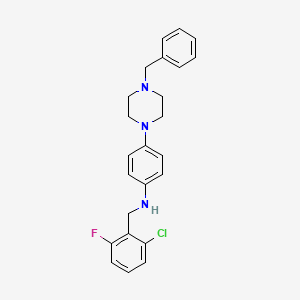![molecular formula C19H19N3O2 B4546059 1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4546059.png)
1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Overview
Description
1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features an indole and quinazoline moiety, which are both significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core. This is followed by a cyclization reaction to introduce the spiro linkage. The reaction conditions often involve the use of Brønsted acids like acetic or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation to enhance reaction rates and yields. Catalysts such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be employed to facilitate the reactions in aqueous media, achieving high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has significant applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets in biological systems. The indole and quinazoline moieties are known to interact with enzymes and receptors, modulating various biochemical pathways. This compound may inhibit certain enzymes or activate receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Pyrrolo[1,2-a]indoles: These compounds have a similar indole moiety and are also studied for their pharmacological properties
Uniqueness
1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct three-dimensional structural features. This uniqueness contributes to its specific interactions with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
1'-(2-methylpropyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)11-22-16-10-6-4-8-14(16)19(18(22)24)20-15-9-5-3-7-13(15)17(23)21-19/h3-10,12,20H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYIUFYYRMCJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5E)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4545993.png)
![ETHYL 2-[2-(4-BUTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4545994.png)
![6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4546008.png)


![1-(4-fluorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4546018.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B4546022.png)
![2,4-dichloro-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B4546023.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4546029.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4546037.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4546044.png)
![2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4546052.png)
![4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4546058.png)
